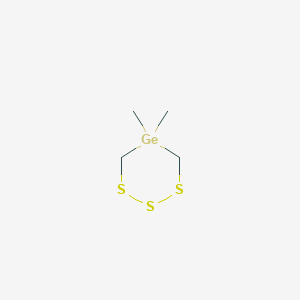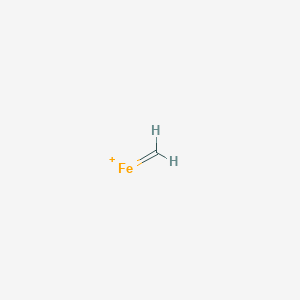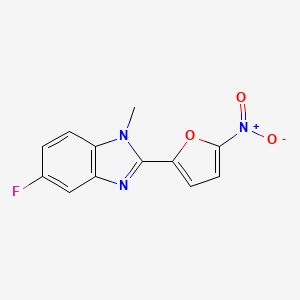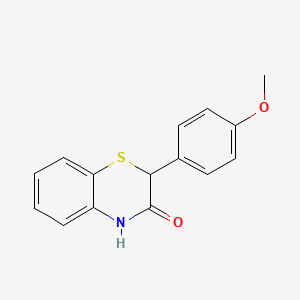
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one: is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-methoxyaniline with 2-chlorobenzoic acid, followed by cyclization in the presence of a sulfur source such as elemental sulfur or sodium sulfide. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act by disrupting cell membrane integrity or inhibiting key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-4H-1,4-benzothiazin-3-one
- 2-(4-methylphenyl)-4H-1,4-benzothiazin-3-one
- 2-(4-nitrophenyl)-4H-1,4-benzothiazin-3-one
Uniqueness
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electronic effects of the methoxy group can modulate the compound’s chemical reactivity, making it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C15H13NO2S |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)16-12-4-2-3-5-13(12)19-14/h2-9,14H,1H3,(H,16,17) |
InChI-Schlüssel |
UFRCVGYKFLXYLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




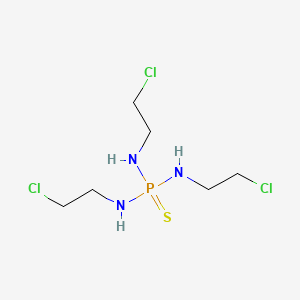

![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
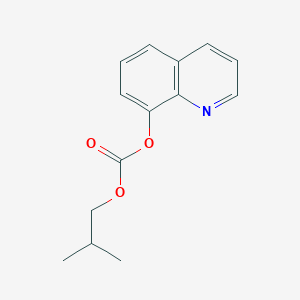
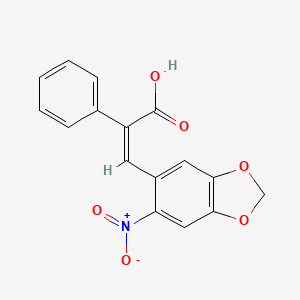


![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
